

Application Note: Laboratory Scale Synthesis of N-(cyclopropylmethyl)-N-methylformamide

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Compound of Interest

Compound Name: *N-(cyclopropylmethyl)-N-methylformamide*

CAS No.: 1481768-45-9

Cat. No.: B1376756

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Strategic Overview & Chemical Logic

The introduction of a formyl group (-CHO) to secondary amines is a fundamental transformation in synthetic organic chemistry. Formamides serve as highly stable protecting groups, essential precursors for isocyanide synthesis, and key structural motifs in various pharmacophores^{[1][2]}.

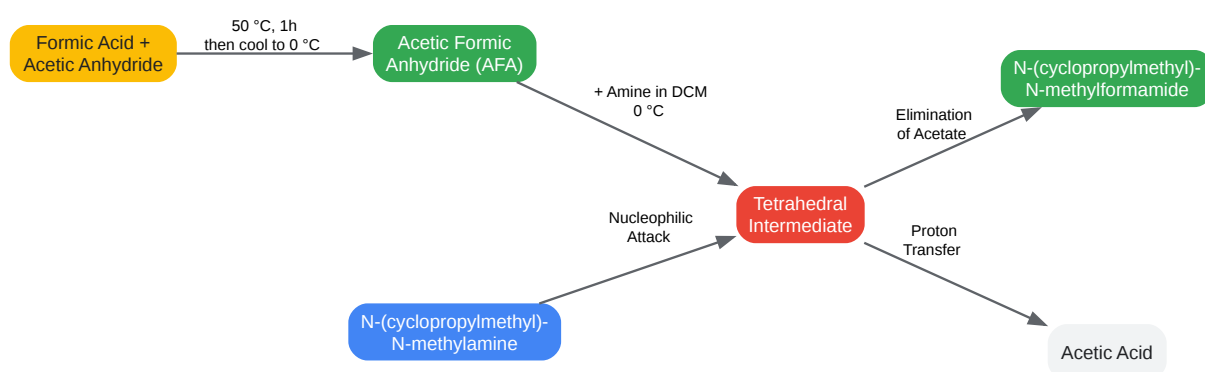
For the synthesis of **N-(cyclopropylmethyl)-N-methylformamide**, the selection of the formylating agent is critical. While neat formic acid can be used for formylation, it typically requires harsh conditions (e.g., heating to >80 °C) under solvent-free environments to drive the reaction^[3]. For a relatively volatile and low-molecular-weight secondary amine like N-(cyclopropylmethyl)-N-methylamine, such thermal stress can lead to evaporative losses and potential ring-opening side reactions of the cyclopropyl moiety.

To ensure a self-validating, high-yielding, and mild protocol, this guide utilizes Acetic Formic Anhydride (AFA). Generated in situ, AFA is a potent electrophile that allows the N-formylation to proceed rapidly at 0 °C to room temperature^{[1][4]}.

Causality of Reagent Selectivity

AFA is a mixed anhydride. The carbonyl carbon of its formyl group is significantly less sterically hindered and more electrophilic than the carbonyl carbon of its acetyl group[4]. Consequently, the nucleophilic nitrogen of the amine preferentially attacks the formyl center. This forms a transient tetrahedral intermediate that collapses to eject acetate—an excellent leaving group—thereby exclusively yielding the N-formylated product without unwanted acetylation[1].

Mechanistic Pathway



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Fig 1: Mechanistic workflow of N-formylation via in situ generated acetic formic anhydride.

Materials & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

Reagent	MW (g/mol)	Equivalents	mmol	Mass / Volume
N-(cyclopropylmethyl)-N-methylamine	85.15	1.0	10.0	851.5 mg
Formic Acid (98-100%)	46.03	2.0	20.0	920 mg (~0.75 mL)
Acetic Anhydride (99%+)	102.09	2.0	20.0	2.04 g (~1.89 mL)
Dichloromethane (Anhydrous DCM)	84.93	-	-	20 mL
Saturated Aqueous NaHCO ₃	-	-	-	20 mL

Step-by-Step Experimental Protocol

Phase 1: In situ Generation of Acetic Formic Anhydride (AFA)

Note: AFA is thermally unstable and must not be stored in sealed containers, as it gradually decomposes above 60 °C to yield acetic acid and carbon monoxide gas[5][6].

- Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
- Add 1.89 mL of acetic anhydride (20.0 mmol) and cool the flask to 0 °C using an ice-water bath.
- Slowly add 0.75 mL of formic acid (20.0 mmol) dropwise via syringe.
- Remove the ice bath and gently heat the mixture to 50 °C for 1 hour to ensure complete equilibration to AFA[5].

- Cool the resulting AFA solution back to 0 °C prior to use.

Phase 2: N-Formylation Reaction

- In a separate, flame-dried 50 mL round-bottom flask, dissolve 851.5 mg of N-(cyclopropylmethyl)-N-methylamine (10.0 mmol) in 20 mL of anhydrous DCM.
- Cool the amine solution to 0 °C.
- Using a syringe, transfer the freshly prepared, cooled AFA solution dropwise into the vigorously stirring amine solution over a period of 10 minutes[1].
- Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour.
- In-Process Control (IPC): Monitor reaction completion via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate/Hexanes. Because aliphatic formamides lack a strong UV chromophore, visualize the TLC plate using a basic KMnO₄ stain.

Phase 3: Quenching & Isolation

- Once complete, cool the reaction mixture to 0 °C.
- Critical Step: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ dropwise. Caution: Vigorous effervescence (CO₂ gas evolution) will occur as unreacted acetic and formic acids are neutralized.
- Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.
- Extract the remaining aqueous layer with additional DCM (2 × 15 mL).
- Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- The crude **N-(cyclopropylmethyl)-N-methylformamide** is typically obtained in >95% purity. If analytical grade purity is required, purify via vacuum distillation or a short silica gel plug.

Analytical Characterization

Due to the restricted rotation around the partial double bond of the formamide C-N linkage, the product exists as a mixture of cis and trans rotamers at room temperature. This will manifest as two distinct sets of signals in the ^1H NMR spectrum, which is a key self-validating feature of successful formylation.

Table 2: Expected ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
~8.05, ~7.95	Singlet (Rotamers)	1H	Formyl proton (-CHO)
~3.25, ~3.15	Doublet (Rotamers)	2H	-N-CH ₂ - (adjacent to cyclopropyl)
~2.95, ~2.85	Singlet (Rotamers)	3H	-N-CH ₃
~0.95 - 1.05	Multiplet	1H	Cyclopropyl -CH-
~0.45 - 0.55	Multiplet	2H	Cyclopropyl -CH ₂ -
~0.15 - 0.25	Multiplet	2H	Cyclopropyl -CH ₂ -

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